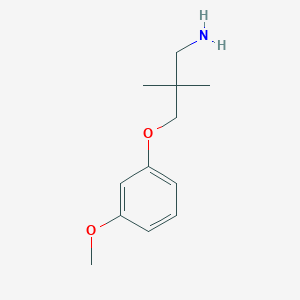
4-Methoxyquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinolin-6-amine: is a heterocyclic aromatic compound with the molecular formula C10H10N2O. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both methoxy and amine groups in its structure makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Methoxyquinolin-6-amine can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the methoxy and amine groups . Another method involves the use of transition metal-catalyzed reactions, which can provide high yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.
化学反応の分析
Types of Reactions: 4-Methoxyquinolin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .
科学的研究の応用
4-Methoxyquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methoxyquinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound’s antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .
類似化合物との比較
Quinoline: The parent compound, which lacks the methoxy and amine groups.
4-Methylquinolin-6-amine: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinolin-8-amine: Another derivative with the methoxy group at a different position.
Uniqueness: Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
4-methoxyquinolin-6-amine |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,11H2,1H3 |
InChIキー |
ZIFHCZKTROKMIO-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C=CC2=NC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B13577016.png)
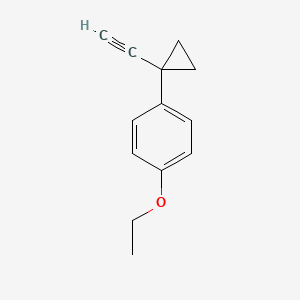
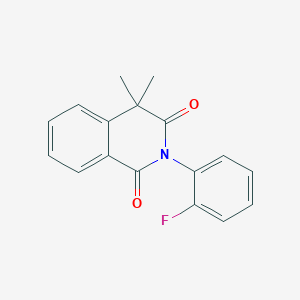
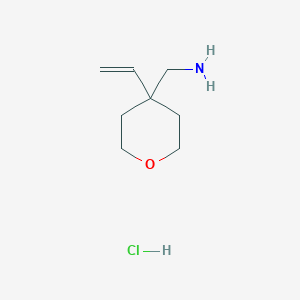
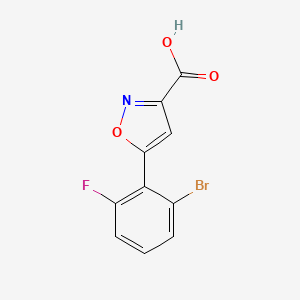
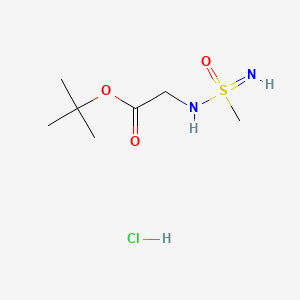



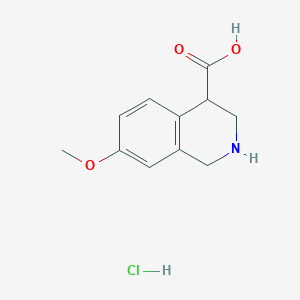
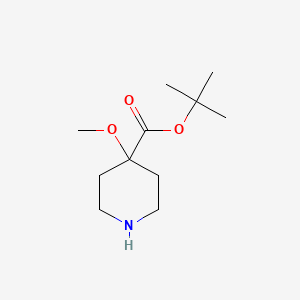
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)
